molecular formula C14H14O2 B6371038 5-(2-Methoxyphenyl)-2-methylphenol CAS No. 1261910-83-1

5-(2-Methoxyphenyl)-2-methylphenol

Cat. No.: B6371038
CAS No.: 1261910-83-1
M. Wt: 214.26 g/mol
InChI Key: JFFVABLAWAZMMO-UHFFFAOYSA-N
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Description

5-(2-Methoxyphenyl)-2-methylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a methoxy group attached to the phenyl ring and a methyl group attached to the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxyphenyl)-2-methylphenol can be achieved through several methods. One common approach involves the electrophilic aromatic substitution reaction. In this method, 2-methylphenol undergoes a reaction with 2-methoxybenzene in the presence of a suitable catalyst, such as aluminum chloride, under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, including temperature, pressure, and catalyst concentration, are carefully controlled to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyphenyl)-2-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(2-Methoxyphenyl)-2-methylphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Methoxyphenyl)-2-methylphenol involves its interaction with specific molecular targets. The compound can act as an antioxidant by donating electrons to neutralize free radicals. It may also interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Methoxyphenyl)-2-methylphenol is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical and physical properties.

Properties

IUPAC Name

5-(2-methoxyphenyl)-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-10-7-8-11(9-13(10)15)12-5-3-4-6-14(12)16-2/h3-9,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFFVABLAWAZMMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=CC=C2OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40683730
Record name 2'-Methoxy-4-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261910-83-1
Record name 2'-Methoxy-4-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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